Dimethyl Citraconate Achieves Superior 86% Yield and 99% ee in Enantioselective Enzymatic Reduction vs. Unreactive Isomers
In a direct head-to-head comparison of isomeric substrates, the ene-reductase Bac-OYE1 converted 700 mM of dimethyl citraconate (cis-isomer) to (R)-dimethyl 2-methylsuccinate in 86% yield with 99% enantiomeric excess (ee). Under identical conditions, the trans-isomer, dimethyl mesaconate, was completely unreactive and did not yield the desired product [1].
| Evidence Dimension | Substrate conversion and enantioselectivity in enzymatic reduction |
|---|---|
| Target Compound Data | 86% yield, 99% ee at 700 mM substrate concentration |
| Comparator Or Baseline | Dimethyl mesaconate (trans-isomer) |
| Quantified Difference | Target compound achieves high yield and stereocontrol; comparator is unreactive (0% yield) under identical conditions. |
| Conditions | Ene-reductase Bac-OYE1 from Bacillus sp., reaction conditions as detailed in Li et al., 2022. |
Why This Matters
This demonstrates that only the cis-geometry of dimethyl citraconate is recognized by key biocatalysts, making it essential for accessing high-value (R)-configured chiral intermediates, whereas the trans-isomer is unsuitable.
- [1] Li, J., Li, J., Cui, Y., Wang, M., Feng, J., Yao, P., Wu, Q., & Zhu, D. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. View Source
